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Compound of Interest

Compound Name: Velusetrag hydrochloride

Cat. No.: B1683486

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial endpoints for Velusetrag
hydrochloride in the treatment of gastroparesis, benchmarked against other prokinetic agents.
The information is intended to support research, scientific discovery, and drug development in
this challenging therapeutic area.

Comparative Analysis of Efficacy and Safety
Endpoints

The following tables summarize the key quantitative data from clinical trials of Velusetrag and
comparator drugs, focusing on primary and secondary endpoints related to symptom
improvement and gastric emptying, as well as safety and tolerability.

Table 1: Efficacy Endpoints in Gastroparesis Clinical
Trials
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Drug (Trial
Identifier)

Primary
Endpoint(s)

Key Secondary
Endpoint(s)

Results

Velusetrag (Phase 2b;
NCT02267525)

Change from baseline
in the 7-day mean
Gastroparesis
Cardinal Symptom
Index 24-hour
composite score
(GCSI-24H) at week
4.[1][2]

Change from baseline
in Gastroparesis
Rating Scale (GRS)
total score, gastric
emptying time, and
individual GCSI

subscale scores.

5 mg dose showed a
statistically significant
improvement in GCSI
score (nominal
p=0.0327) and GRS
total score (nominal
p=0.0159) at 4 weeks
compared to placebo.
[3] Significant
improvement in
gastric emptying time
was also observed
(nominal p<0.001).
Higher doses (15 mg
and 30 mg) did not
show significant
symptom
improvement despite
improving gastric

emptying.

Velusetrag (Phase 2;
NCT01718938)

Proportion of subjects
with a 220% reduction
from baseline in
gastric emptying half-
time (GE t1/2) on day
7.[4]

Absolute and percent
change from baseline
in GE t1/2.[4]

30 mg dose
significantly increased
the proportion of
subjects achieving the
primary endpoint
compared to placebo
(52% vs 5%,
P=0.002).[4]

Metoclopramide
(NCT00845858)

Change from baseline
to week 4 in the
Modified
Gastroparesis
Cardinal Symptom
Index-Daily Diary

Not specified in the

provided results.

Statistically significant
improvements were
noted for nausea and
postprandial fullness
in a 3-week study.[6] A
Phase 3 study of a
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(mGCSI-DD) total

score.[5]

nasal spray
formulation did not
meet its primary
endpoint in the overall
population but showed
significant relief for
women with
moderate-to-severe

symptoms.[7][8]

Domperidone (DOM-
USA-5)

Improvement in total
symptom score
(nausea, abdominal
distention/bloating,
early satiety, vomiting,
and abdominal pain)
after 4 weeks of open-

label treatment.[9]

Deterioration in total
symptom scores
during a 4-week

withdrawal phase.[9]

77% of patients
showed significant
symptom
improvement in the
open-label phase.[9]
During the withdrawal
phase, the placebo
group had a
significantly greater
deterioration in
symptom scores
compared to the

domperidone group.

[9]

Prucalopride
(NCT02510976)

Change in cumulative
meal-related

symptoms.[10][11]

Change in gastric

emptying rate.[10]

Significantly improved
total GCSI score and
its subscales
compared to placebo.
[12] Also significantly
enhanced gastric half

emptying time.[12]

Table 2: Safety and Tolerability Endpoints
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Drug Common Adverse Events Serious Adverse Events

Rates of serious adverse
) - events were comparable
Diarrhea, nausea, vomiting
) ) between the 5 mg dose and
Velusetrag (rates were numerically highest

) placebo.[3] No deaths were
in the 15 and 30 mg arms).[3]

reported in the Phase 2b study.
[3]

Drowsiness, dizziness,
] restlessness, and risk of ) o
Metoclopramide ) S Tardive dyskinesia.
tardive dyskinesia with long-

term use.

Dry mouth, headache,
) dizziness.[13] Potential for ] )
Domperidone ) ) Cardiac arrhythmias.[14]
cardiac side effects (QTc

prolongation).[14]

) Generally well-tolerated with a
_ Headache, nausea, abdominal _ _
Prucalopride o favorable cardiac safety profile.
pain, diarrhea.[15] [12]

Experimental Protocols
Gastric Emptying Scintigraphy (GES)

Gastric emptying scintigraphy is the gold standard for objectively measuring the rate at which
food leaves the stomach.[16]

» Patient Preparation: Patients are typically required to discontinue medications that may affect
gastric emptying for 48-72 hours prior to the test.[17] This includes prokinetic agents and
opiate analgesics.[17] Smoking should also be ceased the night before the test.[18] Patients
are required to be nil by mouth from midnight before the study.[18]

o Standardized Meal: A standardized low-fat, egg-white meal is consumed by the patient within
10 minutes.[16][19] The meal is radiolabeled with 0.5 to 1.0 mCi of 99mTc-sulfur colloid.[16]
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e Imaging Protocol: Imaging is performed at 0, 1, 2, and 4 hours after meal ingestion.[19] One-
minute images are acquired at each time point.[16]

o Data Analysis: The percentage of gastric retention is calculated at each time point by
measuring the amount of radioactivity remaining in the stomach. Delayed gastric emptying is
diagnosed if retention is >90% at 1 hour, >60% at 2 hours, or >10% at 4 hours.[20]

Patient-Reported Outcome (PRO) Measures

Gastroparesis Cardinal Symptom Index (GCSI)

The GCSIl is a validated patient-reported outcome measure used to assess the severity of
gastroparesis symptoms.[3][21]

o Administration: Patients rate the severity of nine symptoms over the past two weeks on a
Likert scale from 0 (none) to 5 (very severe).[22][23]

e Subscales: The nine items are grouped into three subscales:
o Nausea/Vomiting (3 items: nausea, retching, vomiting)[24]

o Postprandial Fullness/Early Satiety (4 items: stomach fullness, unable to finish a normal-
sized meal, feeling excessively full after meals, loss of appetite)[24]

o Bloating (2 items: bloating, stomach visibly larger)[24]
e Scoring: Atotal GCSI score is calculated as the average of the three subscale scores.[3]
Gastroparesis Cardinal Symptom Index - Daily Diary (GCSI-DD)
A daily diary version of the GCSI was developed to minimize recall bias.[25]

« Administration: Patients record the severity of five key symptoms (nausea, early satiety,
postprandial fullness, upper abdominal pain, and number of vomiting episodes) over the last
24 hours.[26]

e Scoring: Four of the symptoms are rated on a 0-4 scale (none to very severe).[26] Vomiting
is assessed as the number of episodes, capped at four.[26] The total daily score is the sum
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of the item scores divided by five.[26]
Gastroparesis Rating Scale (GRS)

The GRS is a proprietary patient-reported outcome tool that assesses the severity, frequency,
and timing of seven symptom domains, including the three covered by the GCSI.[3]

Visualizing the Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating a new
treatment for gastroparesis.

Treatment Phase

Screening & Baseline Placebo Group Follow-up & Analysis
Patient Screening Baseline Assessment - ( Follow-up Visits Data Analysis )
) ) ( (

(Inclusion/Exclusion Criteria) (GCSI, Gastric Emptying, etc.) Ritenzaton | (Endpoint Efficacy & Safety)

Treatment Group
(e.g., Velusetrag)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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